molecular formula C21H31N5O2 B6137958 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone

1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone

Cat. No. B6137958
M. Wt: 385.5 g/mol
InChI Key: UZHUNEQDUIRVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in treating drug addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, γ-butyrolactone, and belongs to the class of compounds known as gamma-hydroxybutyrate (GHB) analogues. In

Mechanism of Action

1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone works by inhibiting the enzyme, gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB in the brain. By inhibiting GHB-DH, 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone increases the levels of GHB in the brain, which in turn, reduces the cravings for drugs and alcohol.
Biochemical and Physiological Effects:
1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GHB in the brain, which in turn, reduces the cravings for drugs and alcohol. It has also been shown to increase the levels of dopamine in the brain, which is associated with the reward system and pleasure centers of the brain. Additionally, 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone in lab experiments is its specificity for the GHB-DH enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways in the brain. Additionally, 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have a good safety profile in animal studies, which is important for the development of new drugs. However, one of the limitations of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone. One area of research is the development of more potent and selective inhibitors of GHB-DH. Another area of research is the study of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone in combination with other drugs, such as psychotherapy or other medications, to enhance its therapeutic effects. Additionally, there is potential for the use of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone in the treatment of other neurological disorders, such as depression and anxiety. Finally, further research is needed to fully understand the long-term effects of 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone and its potential for addiction and abuse.

Synthesis Methods

1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone can be synthesized using a multi-step process involving the reaction of γ-butyrolactone with piperidine, followed by the addition of pyrazine and piperazine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic use in treating drug addiction, particularly cocaine and alcohol addiction. It works by inhibiting the enzyme, gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB in the brain. By inhibiting GHB-DH, 1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone increases the levels of GHB in the brain, which in turn, reduces the cravings for drugs and alcohol.

properties

IUPAC Name

1-cycloheptyl-5-(4-pyrazin-2-ylpiperazine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-20-8-7-17(16-26(20)18-5-3-1-2-4-6-18)21(28)25-13-11-24(12-14-25)19-15-22-9-10-23-19/h9-10,15,17-18H,1-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUNEQDUIRVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone

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